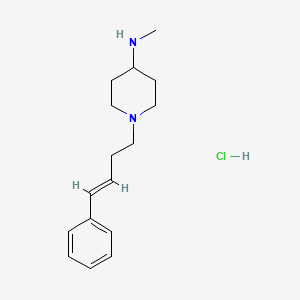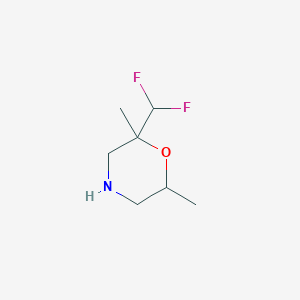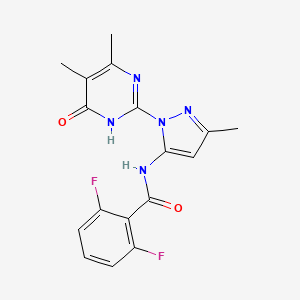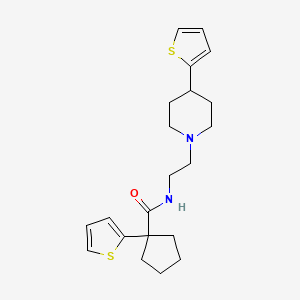
5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride is a chemical compound with the CAS Number: 1349718-64-4 . It has a molecular weight of 291.15 . The IUPAC name for this compound is 5-fluoro-2-(4-pyridinylmethoxy)aniline dihydrochloride .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride is1S/C12H11FN2O.2ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;;/h1-7H,8,14H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
Docking and QSAR Studies for c-Met Kinase Inhibitors
Research has utilized derivatives similar to 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride for docking and quantitative structure–activity relationship (QSAR) studies, particularly in the context of c-Met kinase inhibitors. These studies help understand the molecular orientations and active conformations contributing to high inhibitory activity, providing insights into drug design and development (Caballero et al., 2011).
Coordination Polymers Synthesis
Compounds structurally related have been used in the synthesis and characterization of new coordination polymers with Cd(II) and Hg(II), employing sonochemical methods. This research contributes to the understanding of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).
Photophysical Property Studies
The synthesis and investigation of 5-aryl-2,2′-bipyridines bearing fluorinated anilines residues, similar to the chemical structure of interest, have been explored to understand their photophysical properties. These studies are crucial for the development of new fluorescent materials with potential applications in sensing and imaging (Kopchuk et al., 2020).
Fluorination Techniques
Research has also focused on the synthesis of fluorinated compounds, including methodologies for introducing fluorine into organic molecules, which is relevant for the development of new pharmaceuticals and agrochemicals. Techniques such as microwave-assisted fluorination have been explored for this purpose (Troegel & Lindel, 2012).
Unsymmetrical Organoboron Complex Synthesis
Studies have been conducted on the synthesis of highly fluorescent unsymmetrical organoboron complexes containing pyridin-2-ylmethylene moieties, highlighting the potential of these compounds in bioorthogonal chemistry and imaging applications due to their strong fluorescence properties (Garre et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-(pyridin-4-ylmethoxy)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O.2ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;;/h1-7H,8,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGPGMKXHUBXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2921029.png)
![Methyl (E)-4-[(2S,4S)-2-(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2921030.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2921031.png)

